6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes two chlorine atoms at the 6 and 7 positions, a methyl group at the 2 position, and an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2,3-diaminopyridine with appropriate reagents. One common method includes the cyclization of 2,3-diaminopyridine with 1,1,1-trichloroacetone under acidic conditions . Another approach involves the use of 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6,7-Dichloro-2-phenyl-3H-imidazo[4,5-b]pyridine
- 2-Methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of two chlorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
Molecular Formula |
C7H5Cl2N3 |
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Molecular Weight |
202.04 g/mol |
IUPAC Name |
6,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12) |
InChI Key |
UVKRFUIFJBDVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2N1)Cl)Cl |
Origin of Product |
United States |
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